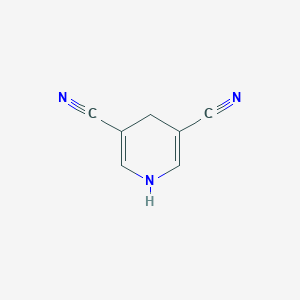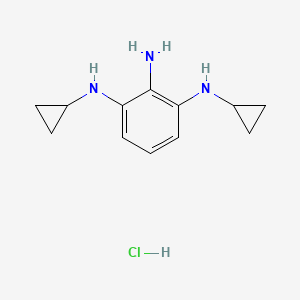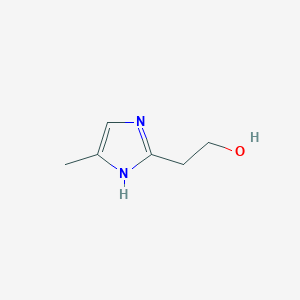
2-(((1h-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, fused with a benzonitrile moiety that includes a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-chloromethyl-1H-pyrazole with 6-fluorobenzonitrile in the presence of a base such as sodium carbonate in a solvent like acetonitrile . The reaction mixture is usually stirred under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as column chromatography, can be optimized for large-scale production to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to specific receptors, leading to a cascade of biochemical events . The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with similar structural features.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: A compound with a pyrazole ring and similar functional groups.
Uniqueness
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile moiety, which can impart specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9FN4 |
|---|---|
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
2-fluoro-6-(1H-pyrazol-5-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H9FN4/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-15-16-8/h1-5,14H,7H2,(H,15,16) |
Clé InChI |
ZUNGZCLOBWBESM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C#N)NCC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)

